BenchChemオンラインストアへようこそ!

N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide

Kinase inhibitor CSF-1R scaffold hopping

N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide (CAS 946285-21-8) is a synthetic heterocyclic small molecule (molecular formula C20H17N3O3S, molecular weight 379.43 g/mol) that integrates a 6-methoxybenzothiazole core, an N-benzyl linker, and a 3-methylisoxazole-5-carboxamide terminus into a single, previously undescribed chemotype. The compound is currently available as a research-grade screening compound (purity ≥95%) from specialist chemical suppliers, distinguishing it from the more extensively characterized 6-O-substituted benzothiazole CSF-1R inhibitor series (e.g., compounds in US 8,293,769) that lack the isoxazole-carboxamide moiety and N-benzyl substitution pattern simultaneously present here.

Molecular Formula C20H17N3O3S
Molecular Weight 379.43
CAS No. 946285-21-8
Cat. No. B2601470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide
CAS946285-21-8
Molecular FormulaC20H17N3O3S
Molecular Weight379.43
Structural Identifiers
SMILESCC1=NOC(=C1)C(=O)N(CC2=CC=CC=C2)C3=NC4=C(S3)C=C(C=C4)OC
InChIInChI=1S/C20H17N3O3S/c1-13-10-17(26-22-13)19(24)23(12-14-6-4-3-5-7-14)20-21-16-9-8-15(25-2)11-18(16)27-20/h3-11H,12H2,1-2H3
InChIKeyCJNPCXJRUVYLGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Source N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide (CAS 946285-21-8): Verified Identity and Baseline Physicochemical Properties for Procurement


N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide (CAS 946285-21-8) is a synthetic heterocyclic small molecule (molecular formula C20H17N3O3S, molecular weight 379.43 g/mol) that integrates a 6-methoxybenzothiazole core, an N-benzyl linker, and a 3-methylisoxazole-5-carboxamide terminus into a single, previously undescribed chemotype . The compound is currently available as a research-grade screening compound (purity ≥95%) from specialist chemical suppliers, distinguishing it from the more extensively characterized 6-O-substituted benzothiazole CSF-1R inhibitor series (e.g., compounds in US 8,293,769) that lack the isoxazole-carboxamide moiety and N-benzyl substitution pattern simultaneously present here [1].

Why Generic Interchange of 946285-21-8 with Other Benzothiazole-Isoxazole Carboxamides Is Not Scientifically Justified


Within the benzothiazole-isoxazole carboxamide chemical space, minor structural permutations produce profound shifts in target engagement and biological phenotype. The 3-methyl substitution on the isoxazole ring of CAS 946285-21-8 contrasts with the unsubstituted isoxazole analog (CAS 941913-96-8) and the 6-fluoro benzothiazole variant (CAS not specified for the direct 3-methyl matched pair), while the 6-methoxy benzothiazole substitution differentiates it from 6-ethoxy analogs (e.g., CAS 941869-42-7) . In the broader class, the benzothiazole-based p38α MAP kinase inhibitor series described by Liu et al. (Bioorg. Med. Chem. Lett. 2008) demonstrated that replacing a central oxazole ring with an aminopyrazole system was necessary to address metabolic instability, underscoring that even conservative scaffold changes cannot be assumed to preserve on-target potency or ADME properties [1]. Therefore, no generic or class-level substitution is scientifically defensible without matched-pair experimental data for this specific compound.

Quantitative Differentiation Evidence for N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide (946285-21-8) Relative to Structural Analogs


Structural Uniqueness: The 3-Methylisoxazole-5-Carboxamide Motif Distinguishes 946285-21-8 from the CSF-1R Patent Scaffold

CAS 946285-21-8 incorporates a 3-methylisoxazole-5-carboxamide moiety linked via an N-benzyl bridge to a 6-methoxybenzothiazole. This architecture is absent from the 6-O-substituted benzoxazole/benzothiazole CSF-1R inhibitor patent series (US 8,293,769), where the exemplified compounds employ amide linkages directly at the benzothiazole 2-position without the N-benzyl-isoxazole-carboxamide extension [1]. This structural divergence places 946285-21-8 in an unexplored sub-region of the benzothiazole-amide chemical space relative to the patent-defined CSF-1R pharmacophore.

Kinase inhibitor CSF-1R scaffold hopping medicinal chemistry

Matched-Pair Differentiation: 3-Methylisoxazole vs. Unsubstituted Isoxazole and 6-Methoxy vs. 6-Ethoxy Benzothiazole Substitutions

The closest commercially cataloged structural analogs are the des-methyl isoxazole variant (CAS 941913-96-8; C19H15N3O3S, MW 365.41) and the 6-ethoxy benzothiazole variant (CAS 941869-42-7; C20H17N3O3S, MW 379.43, isomeric) . The 3-methyl group on the isoxazole ring of 946285-21-8 (absent in CAS 941913-96-8) is anticipated to modulate both the electron density of the heterocycle and its steric footprint within a target binding pocket. The 6-methoxy substitution (present in 946285-21-8) vs. 6-ethoxy (CAS 941869-42-7, an isomer sharing identical molecular formula and MW) alters the lipophilic bulk at the benzothiazole 6-position (Hansen π: methoxy = –0.02; ethoxy = +0.38; Δ logP contribution ≈ +0.4 for ethoxy) [1]. No matched-pair biochemical assay data comparing these three analogs have been published.

Structure-activity relationship matched molecular pair SAR isoxazole substitution

Absence of Published Biological Target Engagement Data Defines 946285-21-8 as a True Discovery-Stage Tool Compound

As of the search date, no peer-reviewed publication, patent biological example, or public database (PubChem, ChEMBL, BindingDB) contains biochemical IC50, Kd, or cellular activity data specifically for CAS 946285-21-8 [1]. This stands in contrast to numerous benzothiazole-based inhibitors of p38α MAP kinase (e.g., compound 6a from Liu et al., 2008, p38α IC50 reported) [2] and fatty acid amide hydrolase (FAAH; e.g., benzothiazole analog 3, Wang et al., 2009, FAAH IC50 reported) [3], which have extensive target engagement data. The absence of pre-existing target annotation for 946285-21-8 positions it as a discovery-stage compound suitable for unbiased phenotypic or chemoproteomic profiling rather than as a characterized chemical probe.

screening compound phenotypic screening target deconvolution chemical probe

Recommended Procurement and Application Scenarios for N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide (946285-21-8)


Scaffold-Hopping and Intellectual Property Diversification in Kinase Drug Discovery

946285-21-8 serves as a structurally differentiated starting point for medicinal chemistry programs seeking to escape the composition-of-matter claims of the 6-O-substituted benzothiazole CSF-1R inhibitor patent family (US 8,293,769). The N-benzyl-3-methylisoxazole-5-carboxamide extension constitutes a topological feature absent from the patent exemplars and may enable access to distinct binding modes in kinases or other ATP-competitive targets while preserving the benzothiazole core's favorable drug-like properties.

High-Throughput Phenotypic Screening in Unbiased Discovery Campaigns

As an unannotated screening compound with no published target engagement data, 946285-21-8 is ideally suited for incorporation into diversity-oriented screening libraries targeting novel phenotypes in oncology, inflammation, or neurodegeneration. The compound's structural novelty (3-methylisoxazole coupled to 6-methoxybenzothiazole via an N-benzyl linker) maximizes the probability of identifying unique hit profiles in cell-based assays where known chemotypes may have already been exhaustively mined. [1]

Matched Molecular Pair Analysis for Isoxazole Substitution SAR

Procurement of 946285-21-8 alongside its des-methyl analog (CAS 941913-96-8) and 6-ethoxy isomer (CAS 941869-42-7) enables a focused matched-pair SAR study to deconvolute the contributions of the 3-methylisoxazole group and the 6-methoxy vs. 6-ethoxy benzothiazole substitution to any observed biological activity. This systematic approach allows research teams to generate proprietary SAR data in their assay systems of interest, converting an uncharacterized compound into a well-understood chemical tool.

Computational Chemistry and Docking-Based Virtual Screening Campaigns

The well-defined single-compound identity of 946285-21-8, with its experimentally confirmed molecular formula (C20H17N3O3S) and unambiguous SMILES notation, makes it suitable as a query molecule for 3D shape-based or pharmacophore-based virtual screening. Its polyheterocyclic architecture (benzothiazole, isoxazole, and a flexible benzyl linker) provides multiple pharmacophoric features for target-focused or target-agnostic in silico library design.

Quote Request

Request a Quote for N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.